3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one
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Overview
Description
3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is a heterocyclic compound featuring an isoxazole ring fused to a pyridine ring, with a phenyl group and a trifluoromethyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.
Cyclization to Form the Pyridine Ring: This step often involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, often using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KCN in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to target proteins. The isoxazole and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-methylisoxazolo[5,4-b]pyridin-6(7H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)isoxazolo[5,4-b]pyridine: Lacks the phenyl group, affecting its reactivity and applications.
3-Phenylisoxazolo[5,4-b]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
The presence of both the phenyl and trifluoromethyl groups in 3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one makes it unique. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, while the phenyl group contributes to its aromatic character and potential for π-π interactions. These features collectively enhance the compound’s utility in various scientific and industrial applications.
Properties
IUPAC Name |
3-phenyl-4-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)8-6-9(19)17-12-10(8)11(18-20-12)7-4-2-1-3-5-7/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYWRSGVYZHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=O)N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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